molecular formula C11H13NOS B14736301 2-(2-Oxocyclohexylthio)pyridine CAS No. 5898-24-8

2-(2-Oxocyclohexylthio)pyridine

Cat. No.: B14736301
CAS No.: 5898-24-8
M. Wt: 207.29 g/mol
InChI Key: VECQZXLTQCPVLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclohexylthio)pyridine typically involves the reaction of pyridine derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields . Another approach involves the use of Grignard reagents to introduce the cyclohexylthio group onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclohexylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Oxocyclohexylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclohexylthio)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxocyclohexylthio)pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridine ring with a cyclohexylthio group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5898-24-8

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylcyclohexan-1-one

InChI

InChI=1S/C11H13NOS/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h3-4,7-8,10H,1-2,5-6H2

InChI Key

VECQZXLTQCPVLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=CC=N2

Origin of Product

United States

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